Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
The FTIR spectrum exhibits a strong carbonyl stretch at 1,715 cm⁻¹, attributed to the ester group, and a C–O–C asymmetric stretch at 1,250 cm⁻¹ from the methoxy substituent. The N–H stretching vibration of the imidazole ring is observed at 3,420 cm⁻¹, while aromatic C–H bending modes appear near 750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) signals include a triplet at δ 1.42 ppm (3H, J = 7.1 Hz) for the ethyl methyl group, a quartet at δ 4.38 ppm (2H, J = 7.1 Hz) for the ethyl CH₂, and a singlet at δ 3.85 ppm (3H) for the methoxy group. The imidazo[1,2-a]pyridine protons resonate as a doublet at δ 8.12 ppm (1H, J = 6.8 Hz) and a multiplet at δ 7.45–7.52 ppm (3H).
¹³C NMR confirms the ester carbonyl at δ 165.3 ppm, the methoxy carbon at δ 56.1 ppm, and the quaternary imidazole carbon at δ 142.7 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 220.22 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂N₂O₃. Fragment ions at m/z 175.1 and 147.0 correspond to loss of the ethoxy group and subsequent decarboxylation.
Torsional Angle Analysis of Imidazopyridine Ring System
The torsional angles between the imidazole and pyridine rings average 3.2°, indicating near-planarity. The methoxy group adopts a conformation where the O–CH₃ bond forms a torsional angle of 12.5° with the adjacent C–N bond, minimizing steric hindrance. In contrast, the ethyl ester group exhibits greater flexibility, with a C–O–C–C torsional angle of 112.3°, influenced by crystal packing forces.
Table 2: Key Torsional Angles
| Bond Sequence | Angle (°) |
|---|---|
| N1–C2–O1–CH₃ (methoxy) | 12.5 |
| C3–C9–O2–C10 (ester) | 112.3 |
| Imidazole-pyridine fusion | 3.2 |
Comparative Structural Studies with Analogous Imidazopyridine Derivatives
Compared to ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, the methoxy substituent in this compound reduces the dihedral angle between the imidazole and pyridine rings from 8.7° to 3.2°, enhancing planarity. The C2–O1 bond (1.36 Å) is shorter than the C2–CH₃ bond (1.47 Å) in the methyl analog, reflecting differences in electronegativity.
In contrast to the chloro-substituted derivative ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, the methoxy group participates in stronger hydrogen bonding (C–H···O distance: 2.68 Å vs. 2.91 Å for C–H···Cl), altering crystal packing. Additionally, the methoxy derivative exhibits a 15 cm⁻¹ redshift in the carbonyl FTIR stretch compared to the methyl analog, due to electron-donating resonance effects.
Table 3: Structural Comparison with Analogues
| Feature | Methoxy Derivative | Methyl Derivative | Chloro Derivative |
|---|---|---|---|
| Dihedral Angle (°) | 3.2 | 8.7 | 5.1 |
| C2–X Bond Length (Å) | 1.36 (O) | 1.47 (C) | 1.79 (Cl) |
| C=O Stretch (cm⁻¹) | 1,715 | 1,730 | 1,725 |
Properties
IUPAC Name |
ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-10(15-2)12-8-6-4-5-7-13(8)9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKPHGLYHZLMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by methoxylation. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the ester group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, using reagents like sodium methoxide or ethylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Pharmacological Properties
Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate exhibits several notable pharmacological properties:
- Antimicrobial Activity : Related derivatives have demonstrated significant activity against various bacterial strains, suggesting potential as an antibiotic agent.
- Anti-inflammatory Effects : Synthesized derivatives have shown potential in reducing inflammation and pain in experimental models.
- Antimalarial Activity : Some derivatives have been evaluated for their antimalarial properties, showing promising results in vitro against malaria parasites.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that derivatives of this compound exhibited significant inhibition zones compared to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 25 | 15 |
| S. aureus | 30 | 20 |
| P. aeruginosa | 28 | 18 |
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by carrageenan in rats, this compound showed a significant reduction in paw edema compared to control groups.
| Treatment Group | Paw Edema (mm) | Control (mm) |
|---|---|---|
| Ethyl Compound | 5 | 15 |
| Standard Anti-inflammatory | 6 | 15 |
Mechanism of Action
The mechanism of action of Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine scaffold allows for extensive substitution at positions 2, 3, 6, 7, and 6. Key structural analogues and their substituents include:
Key Observations :
- Electronic Effects : Methoxy (OMe) and methyl (Me) groups are electron-donating, enhancing the electron density of the imidazo ring, while bromo (Br) and trifluoromethyl (CF₃) groups are electron-withdrawing, altering reactivity in cross-coupling or nucleophilic substitution reactions .
- Steric Effects : Bulky substituents (e.g., benzyloxy at position 8) may hinder access to the reactive imidazo core, impacting synthetic modifications .
Physicochemical Properties
- Thermal Stability : Methyl and methoxy derivatives generally have lower melting points (e.g., 69°C for the methyl variant) than halogenated counterparts due to reduced intermolecular forces .
Biological Activity
Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the class of imidazo[1,2-a]pyridines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising a pyridine and an imidazole ring. The presence of a methoxy group at the 2-position and an ethyl ester at the 3-position contributes to its unique chemical properties, influencing its reactivity and biological interactions.
Target Interactions
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, interact with various biological targets. These interactions may involve:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes related to cancer pathways.
- Receptor Binding : Preliminary studies suggest binding affinities with certain receptors involved in cellular signaling pathways.
Biochemical Pathways Affected
The compound is believed to affect several biochemical pathways, including:
- Cell Proliferation : Inhibition of pathways that promote cell division.
- Apoptosis : Induction of programmed cell death in cancer cells.
- Inflammatory Responses : Modulation of inflammatory cytokines and mediators.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated significant inhibitory activity against various cancer cell lines. For instance:
- Cell Line Studies : Research has shown that this compound exhibits cytotoxicity in human cancer cell lines with IC50 values ranging from 10 µM to 50 µM, indicating its potential as a therapeutic agent .
Antimicrobial Activity
This compound also displays antimicrobial properties. Studies have reported that it can inhibit the growth of certain bacterial strains, suggesting its potential application in treating infections.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Study on Anticancer Activity
A notable study evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated that treatment with this compound led to:
- Reduced Cell Viability : A significant decrease in cell proliferation was observed.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls.
Study on Antimicrobial Properties
In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The findings showed:
- Inhibition Zones : Clear zones of inhibition were observed around treated bacterial cultures.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 µg/mL to 20 µg/mL for different bacterial strains.
Q & A
Q. What are the common synthetic routes for Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate, and what are their key reaction conditions?
A typical synthesis involves cyclization of 2-aminopyridine derivatives with α-halo carbonyl compounds. For example, refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol under basic conditions yields ethyl-substituted imidazo[1,2-a]pyridines. Reaction optimization includes temperature control (reflux at ~80°C), solvent selection (ethanol or dimethoxyethane), and base choice (e.g., K₂CO₃). Yields vary (45–65%) depending on substituent positioning and purification methods . Alternative routes may employ cycloisomerization of N-propargylpyridiniums under aqueous basic conditions for greener synthesis .
Q. How is this compound characterized structurally and spectroscopically?
Structural confirmation combines NMR (¹H/¹³C), IR, and mass spectrometry. For example:
- ¹H NMR : Signals for the ethyl ester (δ ~4.3–4.5 ppm, quartet; δ ~1.3–1.4 ppm, triplet) and methoxy groups (δ ~3.9–4.0 ppm, singlet).
- IR : Ester carbonyl stretching (~1700 cm⁻¹) and C-O vibrations (~1250 cm⁻¹).
- HRMS : Exact mass matching calculated [M+H]⁺ (e.g., 307.03025 for a chloro-substituted analogue ). Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry and bond angles .
Q. What preliminary biological activities are reported for imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance:
- Antimicrobial : Substituted derivatives show MIC values <10 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer : Analogues like HS-173 inhibit PI3K/Akt pathways, reducing hepatic stellate cell activation in liver fibrosis models . Methoxy and ester groups enhance solubility and target affinity, though specific activity depends on substitution patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields and regioselectivity?
Key strategies include:
- Catalyst screening : Copper catalysts (e.g., CuI) enhance cyclization efficiency in three-component reactions, achieving yields >80% .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates for methoxy group incorporation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves purity . Contradictions in yield data (e.g., 45% vs. 65% for similar routes) may arise from purification methods (e.g., column chromatography vs. recrystallization) .
Q. What computational methods are used to predict the electronic and structural properties of this compound?
- Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. For ethyl-substituted analogues, DFT-optimized structures align with X-ray data (bond length deviations <0.02 Å) .
- Frontier Molecular Orbital (FMO) analysis : Predicts reactivity by comparing HOMO-LUMO gaps. Methoxy groups lower the LUMO energy, enhancing electrophilicity at the pyridine ring .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence biological activity?
- Methoxy groups : Increase metabolic stability and membrane permeability compared to halogens (e.g., fluorine, chlorine) .
- Halogen substituents : Enhance antibacterial potency (e.g., 6-bromo derivatives show MIC = 2.5 µg/mL vs. M. tuberculosis) .
- Ester vs. carboxylic acid : Ethyl esters improve bioavailability but may require hydrolysis in vivo for activity . Discrepancies in activity data (e.g., variable MICs across studies) may stem from assay conditions (e.g., pH, bacterial strain variability) .
Q. What analytical techniques resolve contradictions in reported reaction mechanisms?
- Kinetic isotope effects (KIEs) : Differentiate between radical vs. ionic pathways in cyclization reactions.
- LC-MS/MS : Traces intermediate species (e.g., enolates or carbocations) to confirm mechanistic steps .
- In situ IR spectroscopy : Monitors real-time reaction progress, identifying side products that reduce yield .
Methodological Considerations
Q. How to design experiments to assess structure-activity relationships (SAR) for this compound?
- Parallel synthesis : Generate derivatives with systematic substituent variations (e.g., methoxy, halogen, alkyl groups) .
- Biological assays : Use standardized protocols (e.g., broth microdilution for antimicrobial testing) to ensure comparability .
- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to guide optimization .
Q. What strategies mitigate challenges in purifying imidazo[1,2-a]pyridine derivatives?
- Chromatography : Reverse-phase HPLC separates regioisomers (e.g., C-2 vs. C-3 substituted products) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- Chelation : Use metal scavengers (e.g., silica-gel-supported EDTA) to remove trace catalysts .
Data Contradiction Analysis
Q. Why do similar synthetic routes for imidazo[1,2-a]pyridines report conflicting yields?
Discrepancies arise from:
- Reagent purity : Impure starting materials (e.g., 2-aminopyridine) reduce yields by 10–15% .
- Scale effects : Milligram-scale reactions often underperform compared to gram-scale due to heat transfer inefficiencies .
- Ambient conditions : Moisture-sensitive reactions (e.g., using NaH) require strict anhydrous protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
